7,10,13,16-Docosatetraenoic acid, methyl ester is a polyunsaturated fatty acid characterized by its four double bonds located at the 7th, 10th, 13th, and 16th positions of the carbon chain. The molecular formula for this compound is C23H38O2 with a molecular weight of approximately 346.54 g/mol. It exists predominantly in its cis configuration, which influences its physical properties and biological activity . This compound is also known by various synonyms, including all-cis-7,10,13,16-docosatetraenoic acid and cis-7,10,13,16-docosatetraenoic acid methyl ester .
7,10,13,16-Docosatetraenoic acid, methyl ester (also known as cis-7,10,13,16-docosatetraenoic acid methyl ester or Δ7,10,13,16-docosatetraenoic acid methyl ester) is a fatty acid found in some plants, particularly oregano []. Scientific research suggests it may possess properties that inhibit fatty acid oxidation.
Fatty acid oxidation is a metabolic process where fatty acids are broken down to generate energy. Studies have shown that 7,10,13,16-docosatetraenoic acid, methyl ester might have the ability to inhibit this process []. This potential function is of interest to researchers because fatty acid oxidation is involved in various physiological processes, including energy production, blood sugar regulation, and muscle function.
The current body of research on 7,10,13,16-docosatetraenoic acid, methyl ester is limited. While some studies suggest its potential role in fatty acid oxidation inhibition, further investigations are needed to confirm these findings and explore its mechanisms of action. Additionally, research on its potential therapeutic applications and safety profile is lacking.
Future research on 7,10,13,16-docosatetraenoic acid, methyl ester could focus on:
These reactions are essential for understanding its stability and reactivity in biological and industrial contexts.
This compound exhibits several biological activities:
The synthesis of 7,10,13,16-docosatetraenoic acid, methyl ester can be achieved through several methods:
7,10,13,16-Docosatetraenoic acid, methyl ester has a variety of applications:
Research on interaction studies involving 7,10,13,16-docosatetraenoic acid, methyl ester indicates that it may interact with various biological pathways:
Further studies are required to elucidate the specific mechanisms of these interactions.
Several compounds share structural similarities with 7,10,13,16-docosatetraenoic acid, methyl ester. Here’s a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4(Z),10(Z),13(Z),16(Z)-Docosatetraenoic Acid Methyl Ester | C23H38O2 | Contains a double bond at the 4th position. |
Eicosapentaenoic Acid (EPA) | C20H30O2 | Five double bonds; known for anti-inflammatory effects. |
Docosahexaenoic Acid (DHA) | C22H32O2 | Six double bonds; crucial for brain health. |
Each compound exhibits distinct biological activities and applications based on their structural differences. The unique arrangement of double bonds in 7,10,13,16-docosatetraenoic acid contributes to its specific properties and potential therapeutic benefits.